molecular formula C8H4BrClN2O B11759048 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11759048
M. Wt: 259.49 g/mol
InChI Key: GJBSAYPPZFSSDM-UHFFFAOYSA-N
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Description

9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes bromine and chlorine substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate pyrimidinone precursors with brominating and chlorinating agents. One common method includes the use of N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions to introduce the bromine and chlorine atoms, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating receptor activity or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and chlorine substituents but shares the core structure.

    3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains methyl groups instead of halogens.

    6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: A reduced form with additional hydrogen atoms.

Uniqueness

The presence of bromine and chlorine atoms in 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. These halogen substituents can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

9-bromo-7-chloropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-6-3-5(10)4-12-7(13)1-2-11-8(6)12/h1-4H

InChI Key

GJBSAYPPZFSSDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CN2C1=O)Cl)Br

Origin of Product

United States

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